6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol
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Overview
Description
6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a thiol group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with carbon disulfide in the presence of a base, followed by bromination at the 6th position. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of 4-methyl-1H-benzo[D]imidazole-2-thiol.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[D]imidazole
- 6-Bromo-4-methyl-1H-benzo[D]imidazole
- 4-Methyl-1H-benzo[D]imidazole-2-thiol
Uniqueness
6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other similar compounds.
Properties
CAS No. |
77811-41-7 |
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Molecular Formula |
C8H7BrN2S |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
6-bromo-4-methyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
FAFYEJCLBCSEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=S)N2)Br |
Origin of Product |
United States |
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